molecular formula C9H16ClN3O4S B12778298 Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- CAS No. 102489-71-4

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-

Cat. No.: B12778298
CAS No.: 102489-71-4
M. Wt: 297.76 g/mol
InChI Key: BEVSZOWNFMWZGE-ZETCQYMHSA-N
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Description

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound known for its unique chemical structure and propertiesIt is characterized by the presence of a nitroso group, a chloroethyl group, and a methionine backbone, which contribute to its reactivity and functionality .

Preparation Methods

The synthesis of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- typically involves several steps. One common method includes the reaction of L-methionine with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways . The pathways involved in its action are primarily related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be compared with other nitrosourea compounds, such as:

The uniqueness of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- lies in its specific structure, which combines the properties of methionine with the reactivity of nitrosourea, making it a valuable compound for targeted research applications .

Properties

CAS No.

102489-71-4

Molecular Formula

C9H16ClN3O4S

Molecular Weight

297.76 g/mol

IUPAC Name

methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1

InChI Key

BEVSZOWNFMWZGE-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O

Canonical SMILES

COC(=O)C(CCSC)NC(=O)N(CCCl)N=O

Origin of Product

United States

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